molecular formula C12H8Cl3N3O2 B8816699 N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide

N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide

Cat. No.: B8816699
M. Wt: 332.6 g/mol
InChI Key: UVNWHWBXZBRRON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide is a useful research compound. Its molecular formula is C12H8Cl3N3O2 and its molecular weight is 332.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8Cl3N3O2

Molecular Weight

332.6 g/mol

IUPAC Name

N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide

InChI

InChI=1S/C12H8Cl3N3O2/c1-2-10(19)16-9-5-11(20)18(17-9)12-7(14)3-6(13)4-8(12)15/h2-4H,1,5H2,(H,16,17,19)

InChI Key

UVNWHWBXZBRRON-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=NN(C(=O)C1)C2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

224 g (0.8 mole) of 3-amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one was dissolved in 3.5 l of tetrahydrofuran to which were added 144 ml (1.76 mol) of pyridine and 12 ml of nitrobenzene. To the mixture was gradually added dropwise 160 g (1.76 mol) of acryloyl chloride while cooling with ice and the mixture was stirred for about 2 hours. After adding 1 l of water, the mixture was extracted with 1.5 l of ethyl acetate, and the extract was dried with anhydrous sodium sulfate. After distilling off the solvent at fro 20° C. to 30° C. under reduced pressure, the residual oily product was dissolved in a mixture of 500 ml of water and 500 ml of ethanol, to which was then added 50 ml of an aqueous ammonia solution at room temperature. After stirring for 30 minutes, acetic acid was added to the mixture for neutralization and the crystals thus deposited were collected by filtration. By recrystallization from acetonitrile, 83 g (32% yield) of Coupler Monomer (5) was obtained.
Quantity
224 g
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
solvent
Reaction Step One
Quantity
144 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
160 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

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